2-Chloro-5-(methylamino)isonicotinic acid
Overview
Description
2-Chloro-5-(methylamino)isonicotinic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is a derivative of isonicotinic acid .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a carboxylic acid substituent at the 4-position and a methylamino group at the 5-position .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Quevedo, Bavetsias, and McDonald (2009) describes the microwave-assisted synthesis of 2-(methylamino)nicotinic acid. This process involves reacting 2-chloronicotinic acid with amines, including methylamine, under microwave irradiation. This technique allows for the efficient preparation of a range of 2-aminonicotinic acids, highlighting its utility in organic synthesis (Quevedo, Bavetsias, & McDonald, 2009).
Practical Synthesis for Pharmaceutical Intermediates
Wang et al. (2006) discussed a practical synthesis method for a key pharmaceutical intermediate using 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid. This process involved a series of reactions, including chlorination and coupling, demonstrating the compound's significance in the pharmaceutical industry (Wang et al., 2006).
Study of Tuberculostatic Drugs
Seydel et al. (1976) conducted quantitative structure-activity studies on 2-substituted isonicotinic acid hydrazides, including 2-chloro-5-(methylamino)isonicotinic acid. The study correlated the electronic, steric, and lipophilic properties of substituents with biological activity against Mycobacterium tuberculosis. This research provides insights into the drug's mode of action and potential applications in treating tuberculosis (Seydel, Schaper, Wempe, & Cordes, 1976).
Synthesis and Pharmacological Screening
Di Braccio et al. (1989) explored the synthesis and preliminary pharmacological screening of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides, including derivatives of 2-aminonicotinic acid. This research highlights the compound's potential pharmacological applications, particularly in developing drugs with antihypertensive, anti-inflammatory, or anti-aggressive activities (Di Braccio, Roma, Balbi, Sottofattori, & Carazzone, 1989).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-5-(methylamino)isonicotinic acid are currently unknown. The compound is a derivative of isonicotinic acid , which is known to interact with various enzymes and receptors in the body.
Mode of Action
Given its structural similarity to isonicotinic acid , it may interact with its targets in a similar manner. The addition of the 2-chloro and 5-methylamino groups could potentially alter its interactions and resulting changes .
Biochemical Pathways
It’s possible that it could influence the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . More research is needed to confirm this and to understand the downstream effects of such interactions .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets within the body .
Result of Action
Given its structural similarity to isonicotinic acid , it may have similar effects, but the presence of the 2-chloro and 5-methylamino groups could potentially result in different outcomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that isonicotinic acid derivatives can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that isonicotinic acid derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
2-chloro-5-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-3-10-6(8)2-4(5)7(11)12/h2-3,9H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSUJQXOIHIPRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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